Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

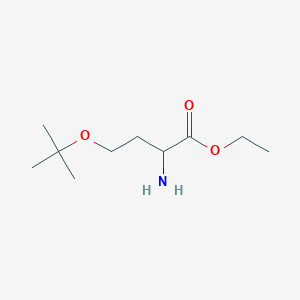

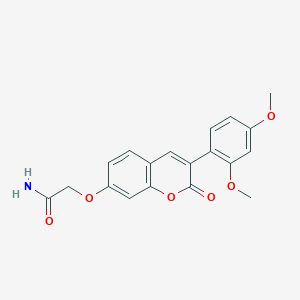

Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a fusion of benzene and furan rings . The ethyl group is attached to the carboxylate group, which is on the benzofuran ring .Physical and Chemical Properties Analysis

This compound has a molecular weight of 208.21 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. For instance, its dehydrogenation has been utilized to produce ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, which further reacts with hydrazine hydrate to afford corresponding hydrazides. These hydrazides, upon reaction with aldehydes, yield substituted hydrazones, leading to the synthesis of tricyclic 1,2,3-selenadiazoles and thiadiazoles through oxidation and chloride reactions, respectively (Shekarchi et al., 2003).

Photolytic Pathways and Product Formation

Photolysis studies involving this compound have elucidated competing pathways leading to the formation of ketenes and singlet imino-carbenes. These studies provide insight into the reactivity of this compound under UV irradiation and its potential to form various photo products through either photoisomerisation or carbon dioxide loss (Ang & Prager, 1992).

Reactions with Acetoacetic Ester

Reactions of certain furan and pyrrolone derivatives with acetoacetic ester have yielded ethyl 4-(arylmethylene)-6-oxo-2-aryl-4,5,6,7-tetrahydrobenzofuran-5-carboxylates, demonstrating the compound's versatility in synthesizing complex molecules. These reactions underscore the compound's utility in organic synthesis, particularly in constructing benzofuran scaffolds (Anis’kova et al., 2008).

Photolysis in Amines and Alcohols

Further research on the photolysis of this compound in amines and alcohols has led to the discovery of novel photolytic pathways. These pathways highlight the compound's reactivity and potential for creating diverse photo products, contributing to our understanding of its behavior under different conditions (Ang & Prager, 1993).

Eigenschaften

IUPAC Name |

ethyl 7-oxo-5,6-dihydro-4H-1-benzofuran-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-14-11(13)8-4-3-7-5-6-15-10(7)9(8)12/h5-6,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIDNQMKCQRQIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1=O)OC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((4-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2897936.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2897938.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2897941.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide](/img/structure/B2897944.png)

![N-(4-butylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2897946.png)

![tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2897947.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2897948.png)